4-Fluoro-3-vinylaniline
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Overview
Description
4-Fluoro-3-vinylaniline is an organic compound that belongs to the class of fluoroanilines It features a fluorine atom and a vinyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-vinylaniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 4-fluoroaniline with acetylene in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can produce various substituted anilines .
Scientific Research Applications
4-Fluoro-3-vinylaniline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 4-Fluoro-3-vinylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the vinyl group can participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the vinyl group, making it less versatile in certain synthetic applications.
3-Vinylaniline: Does not contain the fluorine atom, which can affect its chemical reactivity and biological activity.
4-Fluoro-3-nitroaniline: Contains a nitro group instead of a vinyl group, leading to different chemical properties and applications
Uniqueness: 4-Fluoro-3-vinylaniline is unique due to the presence of both the fluorine atom and the vinyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s ability to participate in various reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8FN |
---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
3-ethenyl-4-fluoroaniline |
InChI |
InChI=1S/C8H8FN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
InChI Key |
YYDTZEFOAHNXCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
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